6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide
Description
6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide (CAS: 2301068-02-8) is a brominated indole derivative with the molecular formula C₁₂H₁₃BrN₂O and a molecular weight of 281.16 g/mol . It features a bromine atom at the 6-position, a methyl group at the 1-position (N-methylation), and an ethylamide moiety at the 4-position of the indole scaffold. The ethylamide group enhances solubility compared to carboxylic acid derivatives, making it advantageous for drug discovery applications .
Properties
Molecular Formula |
C12H13BrN2O |
|---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
6-bromo-N-ethyl-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C12H13BrN2O/c1-3-14-12(16)10-6-8(13)7-11-9(10)4-5-15(11)2/h4-7H,3H2,1-2H3,(H,14,16) |
InChI Key |
KLRWIOMMZCQUSX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C2C=CN(C2=CC(=C1)Br)C |
Origin of Product |
United States |
Preparation Methods
Diazotization and Bromination of para-Aminotoluene
A four-step synthesis starting with para-aminotoluene (1 ) is described in recent studies:
-
Diazotization : Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C forms the diazonium salt (2 ).
-
Bromination : Reaction with copper(I) bromide (CuBr) introduces a bromine atom at the para position, yielding 4-bromo-2-nitrotoluene (3 ).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 4-bromo-2-methylaniline (4 ).
-
Ring Closure : Cyclization via the Madelung reaction using potassium tert-butoxide (t-BuOK) forms 6-bromo-1-methylindole (5 ).
This method achieves moderate yields (45–60%) and is scalable for bulk synthesis.
Amidation to Form the Ethylamide
The final step converts the carboxylic acid (8 ) to the ethylamide using coupling reagents or acid chloride intermediates.
Carbodiimide-Mediated Amidation
Ethylamine (9 ) is reacted with 8 in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
-
Activation of 8 with EDC/HOBt forms an O-acylisourea intermediate.
-
Nucleophilic attack by ethylamine yields 6-bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide (10 ).
Optimization Data :
Acid Chloride Route
Alternative methods convert 8 to its acid chloride (11 ) using thionyl chloride (SOCl₂), followed by reaction with ethylamine:
Alternative Synthetic Pathways
One-Pot Bromination-Amidation
A streamlined approach combines bromination and amidation in a single pot. Starting with 1-methylindole-4-carboxylic acid ethylamide (12 ), direct bromination with N-bromosuccinimide (NBS) in acetic acid introduces the bromine atom at position 6.
Challenges :
-
Regioselectivity issues (competing bromination at position 5).
-
Yield: 50–55% due to byproduct formation.
Palladium-Catalyzed Cross-Coupling
Recent advances employ Suzuki-Miyaura coupling to install the bromine post-amidation. For example, 1-methylindole-4-carboxylic acid ethylamide (12 ) is reacted with a brominated aryl boronic ester using Pd(PPh₃)₄ as a catalyst.
Conditions :
Comparative Analysis of Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The C6 bromine atom readily participates in cross-coupling reactions, enabling functionalization at this position:
These reactions retain the ethylamide group while modifying the indole scaffold for pharmacological studies .
Hydrolysis of Ethylamide
The ethylamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : 6 M HCl, reflux (12 hr) → 6-Bromo-1-methyl-1H-indole-4-carboxylic acid .
-
Basic Hydrolysis : 2 M NaOH, EtOH/H₂O (70°C, 8 hr) → Same carboxylic acid derivative (quantitative conversion) .
This transformation facilitates further derivatization via esterification or amidation .
Electrophilic Aromatic Substitution
The indole ring undergoes regioselective substitution at C5 due to electron-donating effects of the methyl group:
| Reagent | Product | Selectivity | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | 5-Nitro derivative | >90% C5 | |
| Br₂/FeCl₃ | 5-Bromo-6-bromoindole (minor) | 65% C5 |
The ethylamide group at C4 remains intact during these reactions .
Ethylamide to Ester
Reaction with methanol/H₂SO₄ (reflux, 6 hr) converts the ethylamide to methyl ester (95% yield) .
Amide Alkylation
Treatment with methyl iodide/NaH in THF yields N-methylated amide derivatives (83% yield) .
Reductive Dehalogenation
Catalytic hydrogenation (H₂/Pd-C, EtOAc) removes the C6 bromine atom:
Photochemical Reactivity
UV irradiation (λ = 254 nm) in CH₃CN induces C–Br bond cleavage, generating radical intermediates that dimerize or react with solvents .
Key Stability Considerations
-
pH Sensitivity : Stable in pH 4–8; hydrolyzes rapidly in strongly acidic/basic conditions .
-
Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation .
Comparative Reactivity of Structural Analogs
| Compound | Bromine Reactivity | Amide Stability | Reference |
|---|---|---|---|
| 6-Bromo-1H-indole-4-carboxylic acid | Higher | N/A | |
| Methyl 6-bromoindole-4-carboxylate | Similar | Lower | |
| 5-Methoxyindole-2-carboxylic acid | None | Higher |
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Properties
Research indicates that 6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide exhibits antimicrobial activity against various pathogenic microorganisms. It has been identified as a potential candidate for drug development aimed at treating bacterial infections, particularly those caused by resistant strains. The compound's structure allows it to interact effectively with bacterial targets, enhancing its efficacy as an antibiotic .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit cancer cell proliferation in vitro, suggesting that it may serve as a lead compound for developing new anticancer therapeutics. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .
Chemical Research Applications
Synthesis of Derivatives
The synthesis of 6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide can be achieved through several methods, including palladium-catalyzed cross-coupling reactions. These methods allow for the creation of various derivatives that retain the core indole structure while potentially enhancing biological activity .
Structure-Activity Relationship Studies
Compounds related to 6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide are often used in structure-activity relationship (SAR) studies to explore how modifications to the indole framework affect biological activity. This approach aids in optimizing compounds for better therapeutic profiles .
Case Study 1: Antimicrobial Efficacy
A study published in PMC demonstrated that derivatives of 6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide significantly enhanced the antibiotic effect against resistant bacterial strains. The study utilized various concentrations of the compound and observed a dose-dependent response in bacterial inhibition .
Case Study 2: Anticancer Activity
Another research article focused on the anticancer properties of this indole derivative. The compound was tested against several cancer cell lines, revealing potent antiproliferative effects. The mechanism was attributed to cell cycle arrest and apoptosis induction, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity . The exact mechanism depends on the specific derivative and its target but often involves inhibition of key enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
6-Bromo-1H-indole-4-carboxylic acid (CAS: 400071-95-6)
Ethyl 6-bromo-1H-indole-3-carboxylate (CAS: 40432-84-6)
- Molecular Formula: C₁₁H₁₀BrNO₂
- Molecular Weight : 284.11 g/mol
- Key Differences: Substitution at position 3 (ester group) instead of position 3.
5-Bromo-1-methyl-1H-indole-3-carbaldehyde (CAS: 107650-22-6)
- Molecular Formula: C₁₀H₈BrNO
- Molecular Weight : 254.08 g/mol
- Key Differences : Bromine at position 5 and a carbaldehyde group at position 3. The aldehyde group introduces reactivity for further derivatization but may confer instability under basic conditions .
Halogen and Heterocyclic Modifications
6-Bromo-4-fluoro-1H-indole (CAS: 885520-59-2)
6-Bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid
- Molecular Formula: C₁₃H₁₄BrNO₂
- Molecular Weight : 296.16 g/mol
- Key Differences : Bulkier isopropyl group at position 1 and a methyl group at position 3. The isopropyl substitution may sterically hinder interactions with biological targets compared to the N-methyl group in the target compound .
Pharmacologically Relevant Derivatives
6-Bromo-2-[(4-chloro-phenylamino)-methyl]-5-hydroxy-1-methyl-4-morpholin-4-ylmethyl-1H-indole-3-carboxylic acid ethyl ester (CAS: 132651-33-3)
- Molecular Formula : C₂₄H₂₇BrClN₃O₄
- Molecular Weight : 536.85 g/mol
- Key Differences: Incorporates morpholine and chlorophenylamino groups, which are associated with kinase inhibition activity.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Bioactivity : Ethylamide derivatives like the target compound exhibit improved membrane permeability compared to carboxylic acids, making them candidates for kinase inhibitors or GPCR modulators .
Solubility : The ethylamide group reduces crystallinity and enhances aqueous solubility (predicted LogP ~2.1) versus esters (LogP ~2.8) or acids (LogP ~1.5) .
Synthetic Utility : The N-methyl group in the target compound prevents unwanted deprotonation at physiological pH, enhancing stability in biological assays .
Biological Activity
6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, supported by relevant research findings and case studies.
Synthesis
The synthesis of 6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide typically involves several steps, starting from 6-bromoindole. The process includes alkylation followed by hydrolysis to yield the desired carboxylic acid derivative. Various methods have been reported in the literature, emphasizing the need for efficient synthetic routes to produce this compound in sufficient quantities for biological testing .
Antimicrobial Properties
Research indicates that 6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide exhibits promising antimicrobial activity. It has been shown to enhance the effectiveness of existing antibiotics against resistant bacterial strains, suggesting its potential as a potentiator in antimicrobial therapy .
Table 1: Antimicrobial Activity of 6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
In oncology, indole derivatives, including 6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide, have demonstrated significant anticancer effects. Studies have reported that this compound induces apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .
Table 2: Anticancer Activity of 6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 5.0 | Induction of apoptosis via p53 upregulation |
| A549 (Lung Cancer) | 7.5 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 6.0 | Inhibition of topoisomerase I |
Case Studies
A recent study explored the efficacy of 6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide in combination with standard chemotherapy agents. The results indicated a synergistic effect that enhanced the cytotoxicity against resistant cancer cells, providing a basis for future clinical investigations .
Another study focused on its role as an antibacterial agent against biofilm-forming pathogens. The compound demonstrated significant activity in disrupting biofilms, which are often resistant to conventional treatments .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide?
- Methodological Answer : Bromo-substituted indoles are typically synthesized via nucleophilic substitution or metal-catalyzed coupling reactions. For example, bromo-indole derivatives can be functionalized at the 4-position using ethylamine under amidation conditions. Ethyl ester intermediates (e.g., ethyl 6-bromoindole carboxylates) may serve as precursors, with subsequent substitution of the ester group by an amide moiety . Key considerations include protecting group strategies for the indole nitrogen and optimizing reaction temperatures to avoid decomposition of brominated intermediates .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) and LC-MS are standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substitution patterns, particularly distinguishing between N-methyl and ethylamide groups. Mass spectrometry (HRMS) should match the theoretical molecular weight (e.g., C₁₂H₁₃BrN₂O₂: ~313.04 g/mol). For brominated indoles, elemental analysis or X-ray crystallography may resolve ambiguities in regiochemistry .
Q. What solvent systems are optimal for recrystallization or storage?
- Methodological Answer : Bromo-indole derivatives are often light-sensitive and hygroscopic. Storage at 2–8°C in inert solvents like DMSO or DMF is recommended. For recrystallization, mixtures of ethyl acetate/hexane or methanol/water are commonly used. Solubility in polar aprotic solvents (e.g., DMF) facilitates handling during synthetic steps .
Advanced Research Questions
Q. How do structural modifications at the 4-position influence bioactivity in bromo-indole derivatives?
- Methodological Answer : Comparative studies on analogs (e.g., ethylamide vs. ester or carboxylic acid derivatives) can reveal structure-activity relationships (SAR). For example, replacing the ethylamide group with a methyl ester in 6-bromoindole-4-carboxylates reduced antimicrobial activity in related compounds, suggesting the amide moiety enhances target binding . Computational docking studies (e.g., using AutoDock Vina) can model interactions with biological targets like enzymes or receptors .
Q. How can researchers resolve contradictions in reported biological activity data for bromo-indole analogs?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). For instance, 6-bromoindole-3-acetic acid derivatives showed divergent anticancer activity depending on methylation patterns . Reproducing assays under standardized protocols (e.g., MTT assays with controlled O₂ levels) and validating via orthogonal methods (e.g., flow cytometry for apoptosis) can clarify inconsistencies .
Q. What computational methods predict the reactivity of bromo-indole derivatives in nucleophilic substitution?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., using Gaussian) can model reaction pathways, such as the activation energy for bromide displacement at the 6-position. Molecular electrostatic potential (MEP) maps may identify electron-deficient regions susceptible to nucleophilic attack. Experimental validation via kinetic studies (e.g., monitoring reaction progress via ¹H NMR) is critical .
Q. How does steric hindrance from the N-methyl group affect coupling reactions at the 4-position?
- Methodological Answer : Steric effects can impede Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Bulky ligands (e.g., SPhos) or microwave-assisted heating may improve yields. For example, methyl-substituted indoles required higher catalyst loadings (10 mol% Pd) compared to unsubstituted analogs in arylations .
Methodological Notes
- Experimental Design : When testing biological activity, include positive controls (e.g., known kinase inhibitors for anticancer assays) and replicate experiments across multiple batches to account for synthetic variability .
- Data Contradictions : Cross-reference spectral data with databases (e.g., SciFinder) to confirm compound identity. For example, misassignment of bromine position in indoles is common without 2D NMR (e.g., HSQC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
